molecular formula C15H12N4O2S B2703845 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide CAS No. 1280945-19-8

6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide

Cat. No. B2703845
CAS RN: 1280945-19-8
M. Wt: 312.35
InChI Key: KVYMTUYVPGVOEJ-UHFFFAOYSA-N
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Description

6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a pyridine-based inhibitor that has been shown to have promising results in inhibiting certain enzymes and proteins in the body.

Mechanism Of Action

The mechanism of action of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting the activity of these enzymes, this compound can potentially prevent the growth and proliferation of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide are still being studied. However, it has been shown to have inhibitory effects on certain enzymes and proteins, which can potentially lead to the inhibition of cancer cell growth and neuroprotection. Additionally, this compound has been shown to have low toxicity, making it a potential candidate for drug development.

Advantages And Limitations For Lab Experiments

One advantage of using 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide in lab experiments is its potential as a target for drug development. Its inhibitory effects on certain enzymes and proteins make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are many potential future directions for the study of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide. One direction is the development of new drugs based on this compound, particularly for the treatment of cancer and neurodegenerative diseases. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of research. Finally, researchers can explore ways to improve the solubility of this compound, making it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 4-amino-3,4-dihydroquinazoline-6-carboxylic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with methyl mercaptan to yield the final product.

Scientific Research Applications

The potential applications of 6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide in scientific research are vast. This compound has been shown to have inhibitory effects on certain enzymes and proteins, making it a potential target for drug development. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

6-methylsulfanyl-N-(4-oxo-3H-quinazolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-22-13-5-2-9(7-16-13)14(20)19-10-3-4-12-11(6-10)15(21)18-8-17-12/h2-8H,1H3,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYMTUYVPGVOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylsulfanyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide

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